molecular formula C8H17Cl2N3 B12307586 3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B12307586
M. Wt: 226.14 g/mol
InChI Key: UPMGOUSTOVDDLN-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with receptor sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is unique due to the presence of two methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets compared to similar compounds with fewer or no methyl substitutions.

Properties

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

3-(2,5-dimethylimidazol-1-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-7-6-10-8(2)11(7)5-3-4-9;;/h6H,3-5,9H2,1-2H3;2*1H

InChI Key

UPMGOUSTOVDDLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CCCN)C.Cl.Cl

Origin of Product

United States

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